molecular formula C10H13FN2O5 B1669172 Clevudine CAS No. 163252-36-6

Clevudine

Katalognummer B1669172
CAS-Nummer: 163252-36-6
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: GBBJCSTXCAQSSJ-XQXXSGGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clevudine, also known as L-FMAU, is a nucleos(t)ide reverse transcriptase inhibitor . It inhibits the DNA synthesis activity of the hepatitis B virus polymerase . The drug is approved in Korea and the Philippines and is marketed under the names Levovir and Revovir .


Synthesis Analysis

A new strategy for the preparation of clevudine has been described . Starting from 2-deoxy-2-fluoro-D-galactopyranose, the shortest and highest yield synthesis of this unnatural L-nucleoside was developed . Key steps involve an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . A green synthesis process of Clevudine has also been reported .


Molecular Structure Analysis

Clevudine has a molecular formula of C10H13FN2O5 . Its average mass is 260.219 Da and its monoisotopic mass is 260.080841 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Clevudine .


Physical And Chemical Properties Analysis

Clevudine has a molecular formula of C10H13FN2O5 . Its average mass is 260.221 Da and its monoisotopic mass is 260.08084969 Da .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Chronic Hepatitis B

  • Methods of Application: In a retrospective study, 152 naïve Korean patients with CHB received 30 mg of CLV once daily for at least 12 months .
  • Results: The cumulative rates at months 12, 24, and 36, respectively, were 65.8%, 74.7%, and 74.7% for undetectable serum HBV DNA (<12 IU/mL); 77.6%, 86.2%, and 86.2% for normalization of serum alanine aminotransferase (<40 IU/L); 17.6%, 23.5%, and 23.5% for hepatitis B e antigen (HBeAg) loss or seroconversion; and 6.6%, 22.5%, and 30.0% for viral breakthrough .

2. Synthesis of Clevudine

  • Methods of Application: A new strategy for the preparation of clevudine was developed starting from 2-deoxy-2-fluoro-D-galactopyranose .
  • Results: The key steps involve an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold .

4. Combination Therapy for Chronic Hepatitis B

  • Application Summary: A study was conducted to evaluate the preliminary efficacy and safety of the combination of clevudine 20 mg and adefovir compared to clevudine monotherapy .
  • Methods of Application: Seventy-four patients were randomized to either a combination of clevudine 20 mg and adefovir or clevudine 20 or 30 mg and were treated for 2 years .
  • Results: The combination group showed 95% virological response with a statistically significant difference compared to the clevudine 30 mg (67%) and 20 mg (71%) groups . No resistance was reported in the combination group, while 20% of patients treated with clevudine 30 mg or 20 mg reported resistance during 2 years .

5. Attenuation of Bleomycin-Induced Early Pulmonary Fibrosis

  • Application Summary: Clevudine has been studied for its potential to attenuate bleomycin-induced early pulmonary fibrosis .

6. Antiviral Agent for Hepatitis B Virus

  • Application Summary: Clevudine has been approved in Korea and the Philippines for the treatment of chronic hepatitis B patients and is now under Phase 3 clinical studies in China .
  • Results: Clevudine inhibits the DNA-dependent DNA activity of HBV polymerase as well as reverse transcription and priming .

Safety And Hazards

Clevudine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name

1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJCSTXCAQSSJ-XQXXSGGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057659
Record name Clevudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clevudine

CAS RN

163252-36-6
Record name Clevudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163252-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevudine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163252366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clevudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN51MVP5F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clevudine
Reactant of Route 2
Reactant of Route 2
Clevudine
Reactant of Route 3
Clevudine
Reactant of Route 4
Clevudine
Reactant of Route 5
Clevudine
Reactant of Route 6
Clevudine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.